2-(methylsulfanyl)propanamide

Chemical Biology Protein Footprinting Membrane Permeability

2-(Methylsulfanyl)propanamide (CAS 13122-26-4), also indexed as methyl(methylthio)acetimidate (CAS 83353-53-1) and commonly referred to as S-methylthioacetimidate (SMTA), is a low-molecular-weight (119.19 g/mol) organosulfur compound bearing a thioimidate functional group (C₄H₉NOS). It is primarily utilized as a chemical intermediate and as a lysine-directed protein amidination reagent in structural proteomics, with a reported boiling point of 247.8±23.0 °C, density of 1.1±0.1 g/cm³, and vapor pressure of 0.0±0.5 mmHg at 25 °C.

Molecular Formula C4H9NOS
Molecular Weight 119.2
CAS No. 13122-26-4
Cat. No. B6235367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)propanamide
CAS13122-26-4
Molecular FormulaC4H9NOS
Molecular Weight119.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)propanamide (CAS 13122-26-4): Chemical Identity, Physicochemical Profile, and Procurement Relevance


2-(Methylsulfanyl)propanamide (CAS 13122-26-4), also indexed as methyl(methylthio)acetimidate (CAS 83353-53-1) and commonly referred to as S-methylthioacetimidate (SMTA), is a low-molecular-weight (119.19 g/mol) organosulfur compound bearing a thioimidate functional group (C₄H₉NOS) . It is primarily utilized as a chemical intermediate and as a lysine-directed protein amidination reagent in structural proteomics, with a reported boiling point of 247.8±23.0 °C, density of 1.1±0.1 g/cm³, and vapor pressure of 0.0±0.5 mmHg at 25 °C . Its procurement is relevant for laboratories requiring a membrane-permeable, low-pH-compatible protein labeling tool or a versatile building block for heterocyclic synthesis.

Why 2-(Methylsulfanyl)propanamide Cannot Be Replaced by Common Amidation Reagents or Other Thioimidates


Generic substitution with conventional amidination reagents such as O-acetimidates or alternative thioimidates like S-sulfethylthioacetimidate (SSETA) introduces critical functional trade-offs: O-acetimidates require alkaline pH (≥8.5) for efficient protein modification, risking structural perturbations in acid-labile targets, while SSETA, despite its charge-carrying sulfonate group, is completely membrane-impermeable, precluding intracellular applications [1][2]. 2-(Methylsulfanyl)propanamide (SMTA) uniquely combines membrane permeability with robust reactivity down to pH 5.0, enabling in vivo protein structural probing that neither O-acetimidates nor SSETA can achieve [1][2].

Quantitative Differentiation of 2-(Methylsulfanyl)propanamide Against Closest Analogs and Alternatives


Membrane Permeability Advantage of SMTA Over the Charged Thioimidate SSETA in Live-Cell Ribosomal Protein Labeling

In a direct head-to-head comparison under identical in vivo conditions in E. coli, S-methylthioacetimidate (SMTA, i.e., 2-(methylsulfanyl)propanamide) readily crossed the cell membrane and labeled intracellular ribosomal proteins, whereas the charge-carrying analogue S-sulfethylthioacetimidate (SSETA) was completely excluded, demonstrating zero detectable intracellular labeling [1]. This binary permeability distinction is critical for experimental design in live-cell structural proteomics.

Chemical Biology Protein Footprinting Membrane Permeability

Extended pH Reactivity Window of SMTA Compared to Conventional O-Acetimidate Reagents for Protein Amidation

SMTA achieves complete modification of all accessible lysine residues on bovine serum albumin at pH 6.0, and remains active without side reactions or crosslinking down to pH 5.0, whereas the conventional O-acetimidate reagent requires pH 8.5 for comparable efficiency [1]. For the enzyme glucose-6-phosphate dehydrogenase from B. megaterium, residual activity after amidination was significantly higher (70%) with SMTA at pH 6.0 compared to O-acetimidate at pH 8.5, indicating gentler protein handling [1].

Protein Chemistry Amidination pH-Dependent Reactivity

Solvent Accessibility-Dependent Reactivity of SMTA Enables Quantitative Protein Structural Probing in Ribosomal Complexes

In a comprehensive study of the D. radiodurans 50S ribosomal subunit, SMTA modification extent was quantitatively correlated with the solvent-exposed surface area of each ribosomal protein (R² derived from crystal structure analysis), and lysine residues in close contact with rRNA or buried in tertiary structure were completely non-reactive, demonstrating structure-dependent labeling specificity [1]. This quantitative structure-reactivity relationship enables residue-level structural inference.

Structural Proteomics Ribosome Solvent Accessibility

Physicochemical Stability Profile of 2-(Methylsulfanyl)propanamide Compared to Its Sulfinyl and Sulfonyl Oxidation-State Analogs

The thioether (−S−) oxidation state of 2-(methylsulfanyl)propanamide confers a distinct volatility and thermal stability profile relative to its oxidized analogs: boiling point 247.8±23.0 °C and vapor pressure 0.0±0.5 mmHg at 25 °C . In contrast, 2-methyl-2-(methylsulfinyl)propanamide (CAS 25841-41-2), the sulfoxide analog, exhibits a markedly higher predicted boiling point of ~382.2 °C and increased molecular weight (149.21 vs. 119.18 g/mol) [1], reflecting stronger intermolecular interactions that affect handling and purification workflows.

Physicochemical Properties Oxidation State Storage Stability

Optimal Application Scenarios for 2-(Methylsulfanyl)propanamide (SMTA) Based on Quantitative Differentiation Evidence


Live-Cell Ribosomal Protein Footprinting and Membrane Topology Mapping

SMTA is the reagent of choice for in vivo covalent labeling of intracellular ribosomal proteins in bacteria. Its demonstrated membrane permeability, directly contrasted against the impermeant SSETA, enables residue-level solvent accessibility mapping within the native cellular environment, supporting membrane topology studies and ribosome biogenesis research [1].

Low-pH Amidination of Acid-Labile Protein Complexes and Viral Capsids

For protein assemblies that dissociate or denature at alkaline pH—such as viral capsids, acidophilic enzyme complexes, and pH-sensitive signaling proteins—SMTA's unique reactivity window (pH 5.0–8.5) allows quantitative lysine modification without structural perturbation, outperforming O-acetimidates that mandate pH ≥8.5 [1]. This has been validated on brome mosaic virus capsid protein across pH 5.5–8.5 [2].

Quality Control and Error Correction in Proteomic Sequencing via Structure-Dependent Reactivity

SMTA's strict dependence on solvent-accessible lysine geometry enables identification of sequencing errors and post-translational modifications in large macromolecular assemblies, as demonstrated by the correction of four mis-annotated residues in the D. radiodurans ribosomal proteome [1]. This application is particularly valuable for validating cryo-EM and X-ray crystallography-derived structural models.

Synthetic Intermediate for Heterocyclic Compound Libraries and Thioamide-Containing Bioactives

2-(Methylsulfanyl)propanamide serves as a key building block for the synthesis of 5,5-dimethyl-2-phenylimidazoline-4-thiones via acylation-cyclization sequences [1], and its thioimidate reactivity is exploited in the preparation of N-substituted acrylamides through metal-free C−S bond cleavage [2]. Its favorable volatility profile (boiling point 247.8 °C) simplifies post-reaction purification, offering practical advantages over higher-boiling sulfinyl or sulfonyl congeners in medicinal chemistry workflows.

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